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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylanthranilate (MNA), also known as methyl N-methylanthranilate, is an aromatic
compound with the chemical formula CoH11NO2.[1] It is a key flavoring agent in the food
industry, prized for its characteristic sweet, fruity, and grape-like aroma and taste.[1][2][3][4]
Naturally occurring in a variety of fruits and essential oils, including Concord grapes, citrus
fruits, and honey, MNA is also synthesized for wide-scale commercial use.[1][4][5] Its distinct
flavor profile makes it a versatile ingredient in beverages, candies, chewing gum, and other
confectionery products.[1] This document provides detailed application notes and experimental
protocols for the use and analysis of N-Methylanthranilate in food science research and
development.

Physicochemical and Sensory Properties

N-Methylanthranilate is a pale yellow liquid that may crystallize at cooler temperatures and
exhibits a characteristic bluish fluorescence.[1][3] Its sensory profile is complex, often
described as having a grape-like, musty-floral, and sweet odor with notes of orange-blossom
and mandarin-peel, complemented by winey, fruity undertones.[1][3]

Data Presentation: Physicochemical Properties
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Property Value Reference
CAS Number 85-91-6 [1]
Molecular Formula CoH11NO:2 [1]
Molecular Weight 165.19 g/mol [1]
Appearance Pale yellow liquid with bluish (3]
fluorescence

Boiling Point 255-256 °C [1]
Melting Point 18.5-19.5 °C [1]
Vapor Pressure 2.77E+00 Pa @ 25°C [1]
Water Solubility 2.57E+02 mg/L @ 25°C [1]
Log KOW 2.81 [1]

) Grape, orange blossom,
Odor Profile _ [11[3]
sweet, musty, fruity

Flavor Profile Sweet, fruity, Concord grape [1]

Applications in Food Science

The primary application of N-Methylanthranilate in the food industry is as a flavoring agent. Its
characteristic "grape" flavor is utilized in a wide range of products:

o Beverages: Carbonated and non-carbonated soft drinks, fruit juices, and powdered drink

mixes.
o Confectionery: Hard and soft candies, chewing gum, and jellies.
o Baked Goods: Fillings for pastries and cakes.

» Dairy Products: Flavoring for yogurts and ice creams.

Experimental Protocols
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Protocol 1: Quantification of N-Methylanthranilate in a
Beverage Matrix using Gas Chromatography-Mass
Spectrometry (GC-MS)

Objective: To accurately determine the concentration of N-Methylanthranilate in a liquid
beverage sample.

Materials:

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
o DB-5ms capillary column (or equivalent)

e N-Methylanthranilate standard

« Internal Standard (IS), e.g., Methyl Anthranilate

e Methanol (HPLC grade)

e Volumetric flasks

o Micropipettes

e Syringe filters (0.45 pm)

Beverage sample

Procedure:

o Standard Preparation:

o Prepare a stock solution of N-Methylanthranilate (1000 pg/mL) in methanol.

o From the stock solution, prepare a series of calibration standards ranging from 0.1 to 20
pg/mL in methanol.

o Add a fixed concentration of the internal standard to each calibration standard.
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e Sample Preparation:

o

Accurately weigh a known amount of the beverage sample.

[¢]

Add a fixed amount of the internal standard solution.

Dilute with methanol in a volumetric flask.

[¢]

[e]

Filter the sample through a 0.45 um syringe filter before injection.

e GC-MS Analysis:
o Injection: Inject 1 pL of each standard and the prepared sample into the GC-MS system.
o Chromatographic Conditions:

= Inlet Temperature: 250°C

= Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5
minutes.

» Carrier Gas: Helium at a constant flow rate.
o Mass Spectrometry Conditions:
» Operate in Selected lon Monitoring (SIM) mode for higher sensitivity and selectivity.

= Monitor characteristic ions for N-Methylanthranilate (e.g., m/z 165, 134, 106) and the
internal standard.

o Data Analysis:

o Calibration Curve: Plot the ratio of the peak area of N-Methylanthranilate to the peak
area of the internal standard against the concentration of N-Methylanthranilate for the
standard solutions.

o Quantification: Calculate the peak area ratio for the sample and use the calibration curve
to determine the concentration of N-Methylanthranilate in the sample.
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Workflow for GC-MS quantification of N-Methylanthranilate.

Protocol 2: Sensory Evaluation of N-Methylanthranilate
in a Model Beverage

Objective: To determine the sensory detection threshold and flavor profile of N-
Methylanthranilate in a beverage.

Materials:

Trained sensory panel (8-12 members)

N-Methylanthranilate

Base beverage (e.g., sugar-sweetened water, non-flavored carbonated water)

Glassware for sample presentation (coded)

Sensory evaluation booths with controlled lighting and ventilation
Procedure:
o Panelist Training:

o Familiarize panelists with the characteristic aroma and taste of N-Methylanthranilate
using reference standards.
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o Develop and agree upon a set of descriptive terms for the flavor profile (e.g., grape, floral,
sweet, musty).

e Threshold Testing (Ascending Forced-Choice Method):

[¢]

Prepare a series of concentrations of N-Methylanthranilate in the base beverage, starting
below the expected detection threshold.

o

Present panelists with three samples at each concentration level, two of which are the
blank base beverage and one containing N-Methylanthranilate.

[¢]

Ask panelists to identify the "odd" sample.

[e]

The threshold is determined as the lowest concentration at which a statistically significant
number of panelists can correctly identify the sample.

o Descriptive Analysis:

o Prepare samples of the base beverage with varying concentrations of N-
Methylanthranilate.

o Present the samples to the panelists in a randomized order.

o Ask panelists to rate the intensity of each agreed-upon descriptive term on a line scale
(e.g., from O = not perceptible to 10 = very strong).

o Data Analysis:
o Analyze the threshold data using appropriate statistical methods (e.g., binomial test).

o For the descriptive analysis, calculate the mean intensity ratings for each attribute at each
concentration and visualize the results using a spider web plot.
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Workflow for conducting a sensory evaluation.

Signaling Pathways in Flavor Perception

The perception of N-Methylanthranilate's flavor is a complex process involving both the sense
of smell (olfaction) and taste (gustation).

Olfactory Pathway: Volatile N-Methylanthranilate molecules enter the nasal cavity and bind to
Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRS) located on the cilia
of olfactory sensory neurons.[6] This binding event initiates a signal transduction cascade,
leading to the generation of an action potential that is transmitted to the olfactory bulb and then
to higher cortical areas for processing and perception of the characteristic grape-like aroma.

Gustatory Pathway: While the primary perception of N-Methylanthranilate is through its
aroma, its sweet and fruity taste characteristics are detected by taste receptor cells on the
tongue. Sweet and umami tastes are mediated by specific families of GPCRs (TAS1R).[1][2][7]
It is likely that N-Methylanthranilate interacts with one or more of these receptors, triggering a
downstream signaling cascade that results in neurotransmitter release and the perception of
taste.
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Simplified signaling pathways for flavor perception.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b085802?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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